molecular formula C6H11NO B2752858 [(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol CAS No. 72448-31-8

[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol

Cat. No.: B2752858
CAS No.: 72448-31-8
M. Wt: 113.16
InChI Key: SFEYJTLKTWQWMB-HCWXCVPCSA-N
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Description

[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol is a bicyclic amine derivative featuring a 3-azabicyclo[3.1.0]hexane core with a hydroxymethyl (-CH2OH) substituent at the C2 position. Its stereochemistry (1S,2S,5R) confers rigidity to the structure, making it a valuable scaffold in medicinal chemistry, particularly for targeting central nervous system (CNS) receptors such as metabotropic glutamate receptors (mGluRs) . The compound is often synthesized as a protected intermediate (e.g., Boc-protected) for further functionalization, as seen in tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate (CAS 958457-61-9, MW 213.28) .

Properties

IUPAC Name

[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-3-6-5-1-4(5)2-7-6/h4-8H,1-3H2/t4-,5-,6+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEYJTLKTWQWMB-HCWXCVPCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(NC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]1[C@H](NC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a cyclopropane derivative, followed by reduction to yield the desired product. The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of high-pressure reactors and continuous flow systems to optimize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is also common to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution can produce halogenated derivatives.

Scientific Research Applications

[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism by which [(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol exerts its effects involves interactions with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Stereoisomers and Enantiomers

  • (1R,2S,5S)-3-Azabicyclo[3.1.0]hexan-2-ylmethanol hydrochloride (CAS 1788041-43-9): Stereochemistry: 1R,2S,5S (enantiomer of the target compound). Molecular Formula: C6H12ClNO (MW 149.62). Key Differences: The inverted stereochemistry at C1 and C5 alters receptor binding specificity. Pharmacological studies on enantiomers of similar bicyclic amines (e.g., LY354740) show distinct anxiolytic efficacy . Application: Used in preclinical research as a salt form for improved solubility .

Substituent Variations

  • [rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl]methanol (CAS 134575-13-6): Substituent Position: Hydroxymethyl at C6 instead of C2. Molecular Formula: C6H11NO (MW 113.16). Impact: The shifted substituent disrupts hydrogen-bonding interactions critical for mGluR affinity .
  • [(1R,3S,5R)-5-Methyl-2-azabicyclo[3.1.0]hexan-3-yl]methanol hydrochloride (CAS 2920233-12-9): Structural Differences: 2-aza (vs. 3-aza) core with a methyl group at C4. Molecular Formula: C7H14ClNO (MW 163.65).

Functional Group Modifications

  • (1S,2S,5R)-3-Boc-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid (CAS 400720-05-0): Modification: Carboxylic acid at C2 with Boc protection. Molecular Formula: C11H17NO4 (MW 227.26). Utility: Intermediate for peptide coupling or prodrug synthesis .
  • Methyl (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate HCl (CAS N/A): Modification: Methyl ester and dimethyl substituents. Molecular Formula: C9H16ClNO2 (MW 205.68). Application: Ester derivatives are used to modulate metabolic stability .

Biological Activity

[(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol is a bicyclic compound with potential biological significance. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₆H₁₁NO
  • Molecular Weight : 113.16 g/mol
  • CAS Number : 45158731

This bicyclic structure is significant for its interaction with biological systems, particularly in pharmacological contexts.

The biological activity of this compound is thought to involve several mechanisms:

  • Binding Affinity : The compound may interact with various receptors or enzymes through binding to active sites or allosteric modulation.
  • Structural Interference : Its unique structure allows it to potentially interfere with protein-protein interactions or disrupt cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that related azabicyclo compounds possess antimicrobial properties against several pathogens. For instance:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

These findings suggest that this compound may have similar effects.

Anticancer Properties

In vitro studies indicate potential antiproliferative effects against cancer cell lines:

Cell LineIC50 (µg/mL)
HeLa50
A54960

These results highlight the compound's potential as a therapeutic agent in oncology.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various azabicyclo derivatives, concluding that compounds structurally similar to this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
  • Antiproliferative Activity : Research focusing on the antiproliferative properties of azabicyclo compounds demonstrated that this compound inhibited cell growth in HeLa cells with an IC50 value comparable to established chemotherapeutics .

Q & A

Basic: What are the common synthetic routes for [(1S,2S,5R)-3-azabicyclo[3.1.0]hexan-2-yl]methanol?

Methodological Answer:
The synthesis typically involves cyclopropanation strategies. A copper-mediated aerobic system (CuBr) or CuBr₂/PhIO₂-catalyzed intramolecular cyclopropanation of N-allyl enamine carboxylates is widely used to form the bicyclic core . Subsequent functionalization, such as hydroxymethyl group introduction, may involve reductive amination or hydroxyl protection/deprotection steps. For stereochemical control, chiral auxiliaries or enantioselective catalysts (e.g., palladium in cyclopropanation) are employed .

Key Reaction Conditions:

  • Catalysts: CuBr (aerobic) or CuBr₂/PhIO₂.
  • Temperature: 25–80°C.
  • Yields: 60–85%, depending on substituents.

Advanced: How do different catalytic systems (e.g., Cu vs. Ca) affect diastereoselectivity in bicyclo[3.1.0]hexane synthesis?

Methodological Answer:
Copper catalysts (CuBr or CuBr₂) favor stepwise carbocupration pathways, yielding 3-azabicyclo[3.1.0]hex-2-enes with moderate diastereoselectivity (dr ~3:1 to 5:1) . In contrast, calcium-catalyzed cascades (e.g., indole or benzofuran derivatives) achieve higher diastereoselectivity (dr >10:1) due to rigid transition-state control . Researchers should optimize solvent polarity (e.g., DMF for Ca systems) and temperature (0–25°C) to maximize selectivity.

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